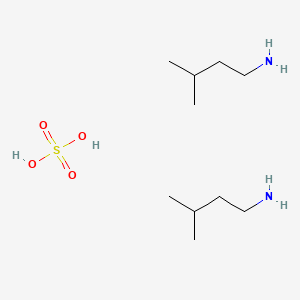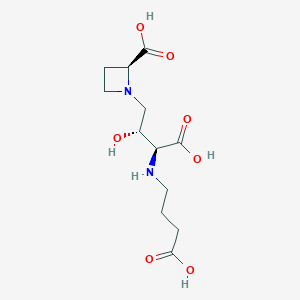
2Deoxymugineic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Deoxymugineic acid is a phytosiderophore, a type of molecule secreted by plants to facilitate the uptake of iron from the soil. It is particularly significant in graminaceous plants, such as barley and rice, where it plays a crucial role in iron acquisition under iron-deficient conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Deoxymugineic acid can be synthesized in vitro from L-methionine and nicotianamine using a cell-free system derived from the root tips of iron-deficient barley. The reactions require an amino group acceptor (e.g., 2-oxoglutarate, pyruvate, or oxalacetic acid) and a reductant (e.g., NADH or NADPH). The optimal pH for the biosynthetic activity is around 9 .
Industrial Production Methods: While industrial production methods for 2-deoxymugineic acid are not extensively documented, the biosynthesis in plants involves the conversion of nicotianamine to 2-deoxymugineic acid through the action of specific enzymes such as nicotianamine aminotransferase and deoxymugineic acid synthase .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Deoxymugineic acid undergoes various chemical reactions, including oxidation and chelation. One notable reaction is its conversion to mugineic acid through the action of 2-deoxymugineic acid 2-dioxygenase, which involves the incorporation of oxygen .
Common Reagents and Conditions:
Major Products:
Mugineic Acid: Formed through the oxidation of 2-deoxymugineic acid.
Metal Complexes: Formed through chelation with metal ions such as iron, copper, and zinc.
Wissenschaftliche Forschungsanwendungen
2-Deoxymugineic acid has several scientific research applications:
Wirkmechanismus
2-Deoxymugineic acid exerts its effects primarily through its ability to chelate metal ions. In plants, it is secreted by roots into the rhizosphere, where it binds to ferric iron (Fe3+), forming a stable complex that can be taken up by the plant. The molecular targets include ferric iron, and the pathways involved are those related to iron uptake and transport .
Vergleich Mit ähnlichen Verbindungen
2-Deoxymugineic acid is part of the mugineic acid family of phytosiderophores. Similar compounds include:
Mugineic Acid: The oxidized form of 2-deoxymugineic acid.
Nicotianamine: A precursor in the biosynthesis of 2-deoxymugineic acid.
Uniqueness: 2-Deoxymugineic acid is unique due to its specific role in iron uptake in graminaceous plants and its ability to form stable complexes with a variety of metal ions, making it highly effective in iron acquisition under iron-deficient conditions .
Eigenschaften
Molekularformel |
C12H20N2O7 |
|---|---|
Molekulargewicht |
304.30 g/mol |
IUPAC-Name |
(2S)-1-[(2R,3S)-3-carboxy-3-(3-carboxypropylamino)-2-hydroxypropyl]azetidine-2-carboxylic acid |
InChI |
InChI=1S/C12H20N2O7/c15-8(6-14-5-3-7(14)11(18)19)10(12(20)21)13-4-1-2-9(16)17/h7-8,10,13,15H,1-6H2,(H,16,17)(H,18,19)(H,20,21)/t7-,8+,10-/m0/s1 |
InChI-Schlüssel |
WLLINEYHMTWOHL-XKSSXDPKSA-N |
Isomerische SMILES |
C1CN([C@@H]1C(=O)O)C[C@H]([C@@H](C(=O)O)NCCCC(=O)O)O |
Kanonische SMILES |
C1CN(C1C(=O)O)CC(C(C(=O)O)NCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



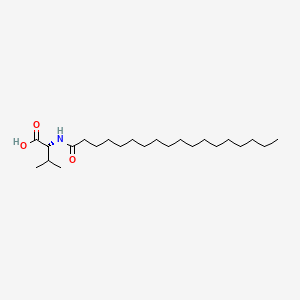
![1H-Isoindole-1,3(2H)-dione, 2,2'-[[5-(2-benzothiazolyl)-4-hydroxy-1,3-phenylene]bis(methylene)]bis-](/img/structure/B13828184.png)
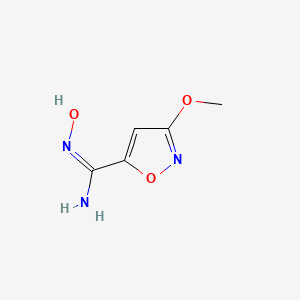
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13828194.png)
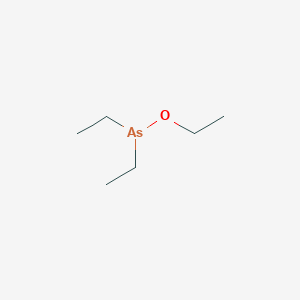
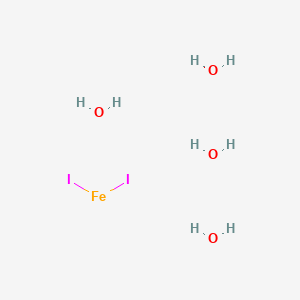
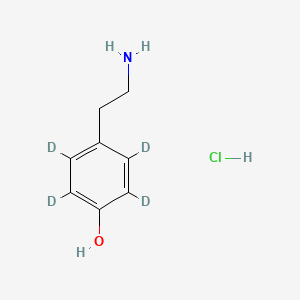
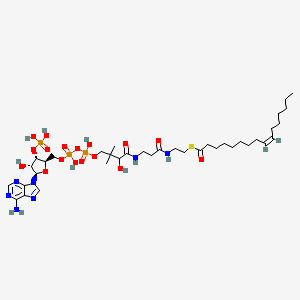
![6-[[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]amino]-1H-pyrimidin-2-one](/img/structure/B13828219.png)


